molecular formula C13H18BrFN2O B1406950 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1517702-62-3

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No.: B1406950
CAS No.: 1517702-62-3
M. Wt: 317.2 g/mol
InChI Key: UEOQZEFMKYOAMW-UHFFFAOYSA-N
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Description

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a compound that belongs to the class of organic compounds known as piperazines . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and its InChI code . More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Molecular Structure and Conformation

  • The compound displays a unique conformation with the 5H-dibenz[b,f]azepine and piperazine rings adopting specific conformations, influencing its overall molecular shape and properties (Fun et al., 2011).

Synthesis and Optimization

  • Efficient synthesis methods have been developed for similar compounds, optimizing parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).

Antimicrobial Activity

Learning and Memory Facilitation

  • Related compounds have been studied for their effects on learning and memory in animal models, providing insights into potential therapeutic applications for cognitive disorders (Li Ming-zhu, 2012).

Radiosynthesis for Tumor Imaging

  • Derivatives of the compound have been used in the synthesis of novel radiolabeled molecules for melanoma tumor imaging, highlighting its application in diagnostic radiology (Stephen R. Taylor et al., 2013).

Properties

IUPAC Name

2-[4-[(3-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-7-11(8-13(15)9-12)10-17-3-1-16(2-4-17)5-6-18/h7-9,18H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOQZEFMKYOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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